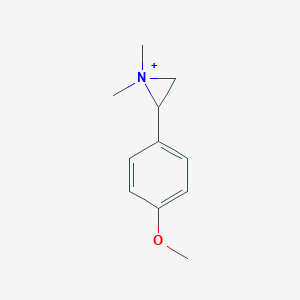
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium is a synthetic organic compound characterized by the presence of an aziridinium ion, a three-membered nitrogen-containing ring, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium typically involves the reaction of 4-methoxyphenylamine with a suitable aziridine precursor under controlled conditions. One common method includes the use of a strong base to deprotonate the amine, followed by nucleophilic substitution with an aziridine derivative. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the aziridinium ion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace the aziridinium ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are carried out in polar aprotic solvents like DMF or THF, often at elevated temperatures.
Major Products Formed
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridinium ion can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside: A salidroside analogue with neuroprotective properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with phenylamino and phenol moieties.
2-Methoxyphenyl isocyanate: A chemoselective reagent used in organic synthesis.
Uniqueness
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium is unique due to its aziridinium ion structure, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it a valuable tool in both chemical and biological research, offering advantages over other similar compounds in terms of specificity and versatility.
Propriétés
Numéro CAS |
58778-00-0 |
|---|---|
Formule moléculaire |
C11H16NO+ |
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1,1-dimethylaziridin-1-ium |
InChI |
InChI=1S/C11H16NO/c1-12(2)8-11(12)9-4-6-10(13-3)7-5-9/h4-7,11H,8H2,1-3H3/q+1 |
Clé InChI |
XQOOXIWHKHQUCW-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CC1C2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


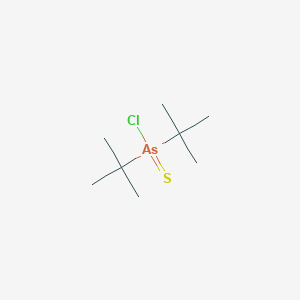
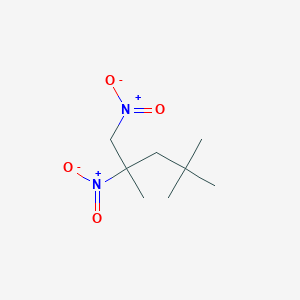

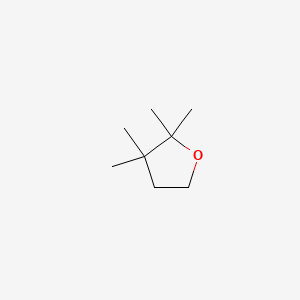
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)



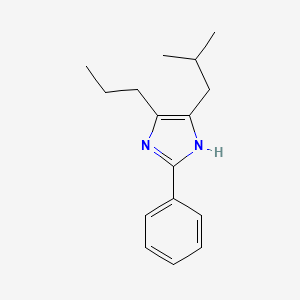
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)


